2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide
Description
Properties
Molecular Formula |
C10H21N3O |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide |
InChI |
InChI=1S/C10H21N3O/c1-8(11)10(14)12-7-9-5-3-4-6-13(9)2/h8-9H,3-7,11H2,1-2H3,(H,12,14)/t8?,9-/m0/s1 |
InChI Key |
NLLZTKHSOBODPJ-GKAPJAKFSA-N |
Isomeric SMILES |
CC(C(=O)NC[C@@H]1CCCCN1C)N |
Canonical SMILES |
CC(C(=O)NCC1CCCCN1C)N |
Origin of Product |
United States |
Preparation Methods
Piperidine Derivative Synthesis
The synthesis begins with the preparation of the (2S)-1-methylpiperidin-2-ylmethyl moiety, a chiral intermediate critical for stereochemical integrity. Source outlines a method starting with 4-acetylpiperidine-1-carboxylic acid tert-butyl ester, which undergoes chloroform-mediated alkylation under basic conditions (e.g., NaOH or KOH) to yield a chlorinated intermediate. Subsequent azidation with sodium azide in alcoholic solvents introduces an azide group, which is reduced to the primary amine using catalytic hydrogenation (H₂/Pd-C) or lithium aluminum hydride (LiAlH₄). This step ensures the introduction of the amino group while retaining the piperidine ring’s stereochemistry.
Amide Bond Formation
The propanamide backbone is constructed via coupling the piperidine-derived amine with a protected 2-aminopropanoic acid derivative. Source highlights the use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to activate the carboxylic acid group for nucleophilic attack by the amine. For stereochemical control, enantiomerically pure (S)-2-aminopropanoic acid tert-butyl ester is employed, followed by deprotection under acidic conditions (e.g., HCl in dioxane) to yield the free amine.
Table 1: Representative Coupling Reactions
Stereochemical Control Strategies
Chiral Resolution and Asymmetric Synthesis
The (2S) configuration of the piperidine moiety is achieved through chiral resolution or asymmetric hydrogenation. Source describes the use of (S)-1-methylpiperidin-3-ylamine as a starting material, which is alkylated with a bromoacetamide derivative under Mitsunobu conditions (DIAD, PPh₃). Alternatively, enzymatic resolution using lipases or esterases can separate enantiomers with >98% enantiomeric excess (ee).
Protecting Group Strategies
Tert-butyloxycarbonyl (Boc) and benzyl (Bn) groups are employed to protect reactive amines during synthesis. For example, Boc-protected intermediates are deprotected using trifluoroacetic acid (TFA) in dichloromethane, as noted in source.
Optimization of Reaction Conditions
Solvent and Temperature Effects
Polar aprotic solvents like dimethylformamide (DMF) enhance coupling efficiency at elevated temperatures (40–60°C), while dichloromethane (DCM) is preferred for low-temperature reactions to minimize racemization. Source emphasizes the role of solvent mixtures (e.g., EtOAc/n-heptane 3:8) in improving crystallization yields during purification.
Catalytic Enhancements
Palladium-catalyzed hydrogenation achieves quantitative reduction of azides to amines without side reactions. Nickel-based catalysts are avoided due to potential over-reduction.
Analytical Characterization
Spectroscopic Validation
Table 2: Key Spectroscopic Data
| Technique | Characteristic Signal | Source |
|---|---|---|
| ¹H NMR | δ 3.2–3.5 ppm (piperidine CH₂N) | |
| ¹³C NMR | δ 172.5 ppm (amide carbonyl) | |
| IR | 1640 cm⁻¹ (amide C=O stretch) |
Industrial-Scale Production Considerations
Chemical Reactions Analysis
Types of Reactions
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a corresponding amide oxide, while reduction may produce a more saturated amine derivative.
Scientific Research Applications
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes structurally related 2-amino-propanamide derivatives, highlighting substituent variations and their implications:
Key Structural and Functional Differences
Backbone Flexibility vs. Rigidity
- The target compound’s piperidine ring introduces conformational rigidity, which may enhance binding specificity to chiral receptors. In contrast, compounds like S3 () and bliretriginum () feature flexible aromatic substituents (phenyl, benzimidazole), enabling broader receptor interactions .
Electron-Donating vs. Piperidine and indole groups () are electron-rich, favoring hydrophobic or π-π stacking interactions .
Stereochemical Complexity
- The (2S)-configuration in the target compound and bliretriginum () contrasts with the racemic mixtures or undefined stereochemistry in older analogues (e.g., ’s thiazole derivatives). Stereochemistry significantly impacts bioavailability and target affinity .
Biological Target Specificity
- Piperidine-containing compounds (target) are often associated with CNS targets, while imidazole/indole derivatives () are linked to histamine or enzyme inhibition. Thiazole derivatives () show broader antimicrobial activity .
Biological Activity
2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is a chiral compound with significant potential in pharmacology and medicinal chemistry. Its unique structure, which incorporates an amino group, a piperidine ring, and a propanamide moiety, allows it to interact with various biological targets, influencing critical cellular processes. This article delves into the biological activity of this compound, highlighting its interactions with receptors and enzymes, potential therapeutic applications, and relevant research findings.
Structural Characteristics
The molecular formula of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide is , with a molecular weight of 227.35 g/mol. The compound's stereochemistry is crucial for its biological activity, as the specific configuration enhances selectivity and potency compared to its enantiomers.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₅N₃O |
| Molecular Weight | 227.35 g/mol |
| IUPAC Name | 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide |
| InChI Key | XQPZRJNDHJNIOA-DTIOYNMSSA-N |
| Isomeric SMILES | CCN(C[C@@H]1CCCCN1C)C(=O)C(C)N |
The biological activity of this compound primarily arises from its ability to bind to specific receptors and enzymes, modulating their functions. These interactions can affect various signaling pathways involved in neurotransmission and cellular metabolism. For instance, studies indicate that the compound can influence neurotransmitter release and receptor activation, making it a candidate for treating neurological disorders.
Interaction Studies
Research has shown that 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide effectively binds to certain receptors involved in neurotransmission. These interactions can lead to:
- Modulation of neurotransmitter release : The compound may enhance or inhibit the release of neurotransmitters like dopamine or serotonin.
- Enzyme inhibition : It has been noted to inhibit specific enzymes that play roles in metabolic pathways, potentially leading to altered cellular responses.
Case Studies
-
Neuropharmacological Effects :
- A study demonstrated that administration of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide in animal models resulted in improved cognitive function and reduced anxiety-like behaviors. This effect was attributed to enhanced dopaminergic signaling.
-
Antimicrobial Activity :
- Preliminary investigations into the antimicrobial properties of this compound revealed significant inhibitory effects against various bacterial strains. The mechanism was linked to disruption of bacterial cell wall synthesis.
Comparative Analysis with Similar Compounds
To understand the uniqueness of 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide, it is essential to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-amino-N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide | Ethyl group instead of methyl | Reduced potency in receptor binding |
| N-ethyl-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide | Lacks amino group | Different interaction profile with enzymes |
The presence of the amino group and the specific piperidine structure in 2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]propanamide contributes significantly to its enhanced biological activity compared to its analogs.
Q & A
Q. How can researchers integrate this compound into polymer-based drug delivery systems without compromising stability?
- Methodology :
- Encapsulation : Formulate PEG-PLGA nanoparticles via emulsion-solvent evaporation. Characterize loading efficiency via UV-Vis and monitor release kinetics (pH 7.4 vs. 5.5) .
- Covalent conjugation : Use carbodiimide chemistry to link the compound to hyaluronic acid backbones. Validate conjugation efficiency via ¹H NMR and test hydrolytic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
